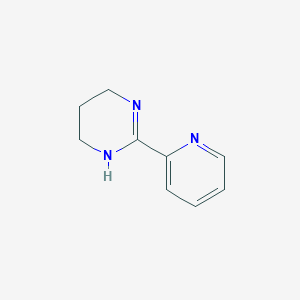
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features a pyridine ring fused to a tetrahydropyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with guanidine in the presence of a base, such as sodium ethoxide, to form the desired tetrahydropyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions: 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like cupric acetate.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water under mild conditions.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Cupric acetate for C-H amination reactions.
Major Products Formed:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Aminated pyridine derivatives.
科学研究应用
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis . This inhibition leads to reduced collagen expression and deposition, thereby mitigating fibrosis .
相似化合物的比较
2-(Pyridin-2-yl)pyrimidine: Shares a similar pyridine-pyrimidine structure but lacks the tetrahydropyrimidine ring.
3-(Pyridin-2-yl)coumarins: Known for their antioxidant and lipoxygenase inhibitory activities.
2,2’-Bipyridine: A ligand with a similar pyridine structure used in coordination chemistry.
Uniqueness: 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring, which imparts distinct pharmacological properties and reactivity compared to its analogs. Its ability to inhibit collagen synthesis and its potential as an anti-fibrotic agent set it apart from other pyridine derivatives .
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C9H11N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-2,4-5H,3,6-7H2,(H,11,12) |
InChI 键 |
GUUFRAUSCQACAT-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=NC1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
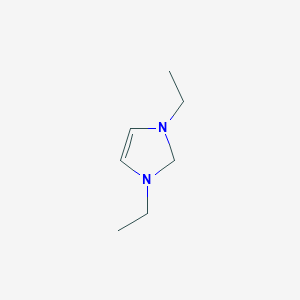
![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)

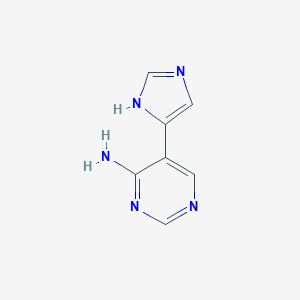
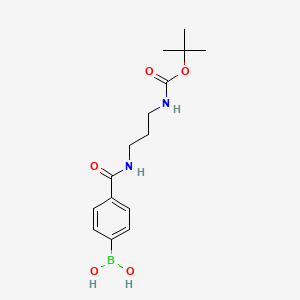
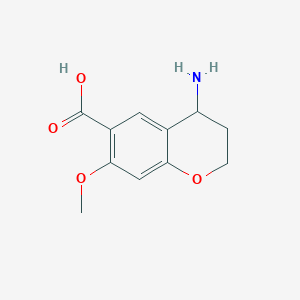
![(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B13104678.png)

